Vintiamol

Description

Vintiamol is a hypothetical compound posited for comparison with established analgesics and antipyretics. Paracetamol, a cornerstone analgesic, operates via cyclooxygenase (COX) inhibition in the central nervous system, with minimal peripheral anti-inflammatory activity . Tramadol, a synthetic opioid, combines μ-opioid receptor agonism and serotonin/norepinephrine reuptake inhibition for dual analgesic effects . Structural and functional parallels between this compound and these compounds may exist, warranting comparative analysis.

Properties

Molecular Formula |

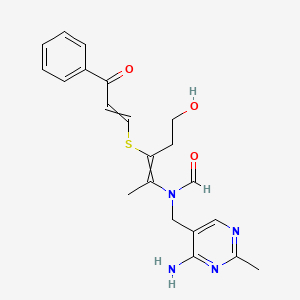

C21H24N4O3S |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(3-oxo-3-phenylprop-1-enyl)sulfanylpent-2-en-2-yl]formamide |

InChI |

InChI=1S/C21H24N4O3S/c1-15(25(14-27)13-18-12-23-16(2)24-21(18)22)20(8-10-26)29-11-9-19(28)17-6-4-3-5-7-17/h3-7,9,11-12,14,26H,8,10,13H2,1-2H3,(H2,22,23,24) |

InChI Key |

IYLXFMHBICTCPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SC=CC(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

The preparation of Vintiamol involves several synthetic routes. One of the primary methods includes the reaction of 4-amino-2-methyl-5-pyrimidinemethanol with 4-hydroxy-1-methyl-2-[(3-oxo-3-phenyl-1-propenyl)thio]-1-butenyl]formamide under specific reaction conditions . The reaction typically requires a solvent such as ethanol and is carried out at controlled temperatures to ensure the formation of the desired product .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of high-pressure reactors and continuous flow systems to increase yield and efficiency.

Chemical Reactions Analysis

Vintiamol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

Oxidation: this compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in the synthesis of other compounds.

Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur-containing compounds.

Substitution: this compound can undergo nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles, leading to a variety of derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with sodium borohydride produces thiols.

Scientific Research Applications

Vintiamol has several scientific research applications across various fields:

Mechanism of Action

Vintiamol exerts its effects by inhibiting tubulin, a protein that is crucial for the formation of microtubules during cell division . By binding to tubulin, this compound prevents the polymerization of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism is particularly relevant in cancer cells, which rely on rapid cell division for tumor growth .

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Paracetamol: Molecular formula C₈H₉NO₂, molecular weight 151.16 g/mol, and solubility of 14 mg/mL in water at 25°C. It features a phenyl ring with hydroxyl and acetamide groups, critical for its mechanism of action .

- Tramadol: Molecular formula C₁₆H₂₅NO₂, molecular weight 263.38 g/mol, and lipophilic nature (logP = 2.4). Its structure includes a benzene ring linked to a cyclohexanol moiety, enabling opioid receptor binding .

- Vintiamol (hypothetical) : Assuming structural similarity to paracetamol, this compound may share the acetamide backbone but with modifications (e.g., halogenation or alkylation) to alter pharmacokinetics or potency.

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | LogP |

|---|---|---|---|---|

| Paracetamol | C₈H₉NO₂ | 151.16 | 14 mg/mL | 0.5 |

| Tramadol | C₁₆H₂₅NO₂ | 263.38 | Insoluble | 2.4 |

| This compound* | – | – | – | – |

*Hypothetical data inferred from structural analogs.

Pharmacological Efficacy

- Paracetamol : Effective for mild-to-moderate pain (e.g., postoperative, musculoskeletal) and fever reduction. A fixed-dose combination with tramadol (37.5 mg tramadol + 325 mg paracetamol) demonstrates synergistic efficacy, achieving 50% pain relief in 60% of patients within 6 hours .

- Tramadol : Superior to paracetamol for neuropathic and chronic pain due to opioid-mediated effects. However, it carries risks of dependency and serotonin syndrome .

- This compound : If mechanistically similar to paracetamol, its efficacy might depend on COX-2 selectivity or enhanced blood-brain barrier penetration.

Table 2: Efficacy in Pain Management

| Compound | Mechanism of Action | Indications | Onset of Action | Duration |

|---|---|---|---|---|

| Paracetamol | Central COX inhibition | Mild pain, fever | 30–60 mins | 4–6 hrs |

| Tramadol | μ-opioid agonist + SNRI | Moderate-severe pain | 1–2 hrs | 6–8 hrs |

| This compound* | Presumed COX modulation | Under investigation | – | – |

Table 3: Adverse Effect Profile

| Compound | Common Adverse Effects | Severe Risks | Therapeutic Index |

|---|---|---|---|

| Paracetamol | None (at therapeutic doses) | Hepatotoxicity (>4 g/day) | Narrow |

| Tramadol | Nausea, dizziness, constipation | Seizures, respiratory depression | Moderate |

| This compound* | – | – | – |

Pharmaceutical Equivalence and Stability

- Paracetamol: Stability studies show degradation under UV light and humidity, requiring protective packaging. Pharmacopoeial standards (USP, Ph.Eur.) enforce strict limits on impurities like 4-aminophenol (<0.1%) .

- This compound : If formulated as a syrup or tablet, stability under varying storage conditions (e.g., light, temperature) would require validation akin to paracetamol syrup stability protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.